8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.
Introduction of the Triazole Group: The 1H-1,2,3-triazole group can be introduced via a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Attachment of the Benzoyl Group: The 4-tert-butylbenzoyl group can be attached through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole moiety.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The triazole moiety is known for its bioactivity, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with biological targets in a specific manner, leading to the development of new pharmaceuticals.
Industry
In the materials science industry, this compound might be used in the development of new polymers or as a precursor for advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring is known for its ability to form stable complexes with metal ions, which could be a key aspect of its mechanism.
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core and may have similar chemical properties.
1H-1,2,3-triazole derivatives: Compounds with the triazole moiety are known for their bioactivity and are used in various applications.
Benzoyl derivatives: Compounds with benzoyl groups are common in organic synthesis and medicinal chemistry.
Uniqueness
What sets 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane apart is the combination of these three distinct moieties in a single molecule. This unique structure may confer specific properties that are not observed in simpler analogs, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-tert-butylphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-20(2,3)15-6-4-14(5-7-15)19(25)24-16-8-9-17(24)13-18(12-16)23-11-10-21-22-23/h4-7,10-11,16-18H,8-9,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVWQSCVVJDISI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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